molecular formula C18H21ClN2O2 B2840181 (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride CAS No. 266674-31-1

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride

Cat. No. B2840181
CAS RN: 266674-31-1
M. Wt: 332.83
InChI Key: WNDMMSAYWQVCAY-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride, also known as Furanone, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. Furanone is a synthetic compound that has been synthesized through various methods and has been used in numerous research studies.

Scientific Research Applications

Chemical Reactions and Synthesis Methodologies

  • The deprotonative metalation of aromatic heterocycles using mixed lithium-zinc species has been explored, highlighting a synergic behavior between lithium amide and zinc diamide in the solution, which could be relevant for the synthesis of related compounds (L'Helgoual'ch et al., 2008).
  • Research into solvent polarity's impact on the photophysical properties of chalcone derivatives has shown that molecules like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one exhibit solvatochromic effects, indicating their potential in electronic and optical applications (Kumari et al., 2017).
  • Studies on the synthesis and characterization of new compounds with potential antihypertensive properties demonstrate the relevance of the arylpiperazine moiety and the importance of understanding the protonation sites within these molecules (Marvanová et al., 2016).

Biological Evaluation and Photophysical Properties

  • The docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors offer insights into the structural requirements for binding affinity, providing a foundation for developing therapeutics targeting these receptors (Pessoa‐Mahana et al., 2012).
  • The effect of solvent polarity on the photophysical properties of certain chalcone derivatives, including (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one, has been examined, revealing their enhanced stabilization in the singlet excited state compared to the ground state. This investigation aids in understanding the electronic properties of similar compounds (Kumari et al., 2017).

Structural Characterization

  • The stereochemical assignment of substituted 2-aminobicyclo derivatives has been determined using single-crystal X-ray diffraction, which is crucial for understanding the molecular structure and potential reactivity or interaction with biological targets (Christensen et al., 2011).

properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c21-18(9-8-17-7-4-14-22-17)20-12-10-19(11-13-20)15-16-5-2-1-3-6-16;/h1-9,14H,10-13,15H2;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDMMSAYWQVCAY-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride

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